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Compound of Interest

Methyl 5-bromobenzo[d]thiazole-
Compound Name:
2-carboxylate

cat. No.: B1527815

An In-Depth Technical Guide to Methyl 5-bromobenzo[d]thiazole-2-carboxylate (CAS:
1187928-49-9)

Abstract

Methyl 5-bromobenzo[d]thiazole-2-carboxylate is a pivotal heterocyclic building block in the
landscape of modern medicinal chemistry and materials science. Its rigid benzothiazole core,
combined with strategically placed functional groups—a bromine atom for cross-coupling and
an ester for amide bond formation—renders it an exceptionally versatile scaffold for
constructing complex molecular architectures. This guide provides an in-depth analysis of its
physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its
reactivity and strategic applications, particularly in the development of targeted therapeutics
like kinase inhibitors. Authored for researchers, chemists, and drug development professionals,
this document synthesizes technical data with mechanistic insights to serve as a
comprehensive resource for leveraging this compound in advanced research programs.

Core Compound Identification and Physicochemical
Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science.
Methyl 5-bromobenzo[d]thiazole-2-carboxylate is registered under CAS Number 1187928-
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49-9.[1][2] The structural and physical properties of this compound are critical for planning
reactions, purification, and analytical characterization.

Property Data Source(s)
CAS Number 1187928-49-9 Parchem[1], BLD Pharm[2]
PubChem([3] (for related
Molecular Formula CoHeBrNO2S )
isomer)
] PubChem|[3] (for related
Molecular Weight 272.12 g/mol

isomer)

methyl 5-bromo-1,3- )
IUPAC Name _ Derived from structure
benzothiazole-2-carboxylate

Typically a solid at room CymitQuimical4] (for related
Appearance _
temperature isomer)
Purit Commercially available up to CymitQuimical4] (for related
uri
Y >97% isomer)

Note: Properties for the exact 5-bromo isomer are consolidated from supplier data and
comparison with closely related isomers, such as the 2-bromo-6-carboxylate, due to limited
centralized public database entries for this specific CAS number.

Synthesis and Mechanistic Rationale

The construction of the benzothiazole ring system is a cornerstone of heterocyclic chemistry.
The most common and reliable method for synthesizing 2-carboxy-substituted benzothiazoles
involves the condensation and subsequent cyclization of a 2-aminothiophenol derivative with
an appropriate electrophile that provides the C2 carbon and its substituent.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points to 2-amino-4-
bromobenzenethiol as the key starting material. This precursor contains the pre-installed
bromine atom at the correct position and the requisite ortho-amino and thiol groups for
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heterocyclization. The C2-ester moiety can be installed by reacting this aminothiophenol with a
derivative of oxalic acid, such as methyl chlorooxoacetate (methyl oxalyl chloride).

Synthesis Workflow Diagram

Step 1: Condensation

(Z-Amino-4-brom0benzenethi0l) (Methyl Chlorooxoacetate) Figure 1. Synthetic workflow for Methyl 5

Bgse (e.g., Et3N)
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\ 4

Acid Catalyst (e.g., p-TSOH)
Heat

Step 2: Cyclizati‘ 'n (Dehydration)

Methyl 5-bromobenzo[d]thiazole-2-carboxylate
(Final Product)

Click to download full resolution via product page

Caption: Figure 1. Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.
Reagents and Materials:

e 2-Amino-4-bromobenzenethiol
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Methyl chlorooxoacetate

Triethylamine (EtsN), anhydrous

Tetrahydrofuran (THF), anhydrous
p-Toluenesulfonic acid (p-TsOH)

Ethyl acetate (EtOAC)

Saturated sodium bicarbonate (NaHCOs) solution
Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen
atmosphere, add 2-amino-4-bromobenzenethiol (1.0 eq). Dissolve it in anhydrous THF.

Condensation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq)
dropwise. Following this, add a solution of methyl chlorooxoacetate (1.05 eq) in anhydrous
THF dropwise over 30 minutes. The causality here is critical: the base neutralizes the HCI
formed in situ, preventing protonation of the starting amine and driving the reaction forward.
The low temperature controls the exothermicity of the acylation.

Intermediate Formation: Allow the reaction to warm to room temperature and stir for 4-6
hours. Monitor the consumption of the starting material by Thin Layer Chromatography
(TLC).

Cyclization: Once the formation of the intermediate amide is complete, add a catalytic
amount of p-toluenesulfonic acid (0.1 eq). Equip the flask with a reflux condenser and heat
the mixture to reflux (approx. 66 °C for THF). The acid catalyzes the intramolecular
cyclization via dehydration, a robust and well-established method for forming the thiazole
ring.
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o Work-up: After 12-18 hours of reflux (or until TLC indicates completion), cool the reaction
mixture to room temperature. Quench the reaction by slowly adding saturated NaHCOs
solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOa, filter,
and concentrate under reduced pressure. The crude product is then purified by flash column
chromatography on silica gel to yield the pure Methyl 5-bromobenzo[d]thiazole-2-
carboxylate.

Chemical Reactivity and Strategic Applications in
Drug Discovery

The utility of Methyl 5-bromobenzo[d]thiazole-2-carboxylate stems from its two distinct and
orthogonally reactive functional handles. This dual functionality allows for sequential, controlled
modifications, making it a powerful scaffold in library synthesis and lead optimization. The
benzothiazole core itself is a privileged structure in medicinal chemistry, found in drugs such as
Riluzole.[5]

Key Reaction Pathways

o Cb5-Position Modification (Suzuki, Buchwald-Hartwig, etc.): The aryl bromide at the 5-position
is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the
introduction of a wide array of substituents (aryl, heteroaryl, alkyl groups), enabling
systematic exploration of the structure-activity relationship (SAR) in this region of the
molecule.

e C2-Position Modification (Amide Formation): The methyl ester at the 2-position can be
readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LIOH in
MeOH/H20).[6] This carboxylic acid is a crucial precursor for forming amide bonds with a
diverse set of amines, facilitated by standard peptide coupling reagents (e.g., HATU, EDCI).
This is a common strategy for linking the benzothiazole core to other pharmacophoric
elements.

Application in Kinase Inhibitor Synthesis
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Benzothiazole derivatives have been successfully developed as potent inhibitors of various
kinases, such as c-Met, which are implicated in cancer.[6] The synthesis of such inhibitors often
leverages the exact reactivity described above.

Logical Flow of a Lead Optimization Campaign

Methyl 5-bromobenzo[d]thiazole-2-carboxylate Figure 2. Strategic reaction pathways for library synthesis.
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Caption: Figure 2. Strategic reaction pathways for library synthesis.

Advanced Experimental Protocols
Protocol: Saponification to 5-bromobenzo[d]thiazole-2-
carboxylic acid

Procedure:
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» Dissolve Methyl 5-bromobenzo[d]thiazole-2-carboxylate (1.0 eq) in a 3:1 mixture of THF
and water.

e Add lithium hydroxide monohydrate (LiOH-H20, 2.0-3.0 eq) and stir the mixture at room
temperature for 2-4 hours.

e Monitor the reaction by TLC until the starting ester is consumed.
e Remove the THF under reduced pressure.
 Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1N HCI.

o The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with
cold water, and dry under vacuum.

Protocol: Suzuki Cross-Coupling at the C5-Position
(Example)

Procedure:

e In a microwave vial, combine Methyl 5-bromobenzo[d]thiazole-2-carboxylate (1.0 eq), the
desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPhs)4 (0.05 eq), and a
base such as sodium carbonate (Na=COs, 2.0 eq).

e Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

o Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes. The use of
microwave irradiation significantly accelerates the reaction compared to conventional
heating.

 After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
e Wash the combined organic layers with brine, dry over MgSQOa, and concentrate.

» Purify the residue by flash column chromatography to obtain the C5-arylated product.

Safety and Handling
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As with all brominated organic compounds, Methyl 5-bromobenzo[d]thiazole-2-carboxylate
should be handled with care in a well-ventilated fume hood. Appropriate personal protective
equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is
mandatory. While specific GHS data for this exact compound is not readily available, related
brominated heterocycles are often associated with warnings for skin, eye, and respiratory
irritation.[3][7] All chemical waste should be disposed of according to institutional and local
regulations.

Conclusion

Methyl 5-bromobenzo[d]thiazole-2-carboxylate is more than just a chemical reagent; it is a
strategic tool for the modern synthetic chemist. Its well-defined reactive sites allow for
predictable and high-yielding transformations, making it an ideal scaffold for building libraries of
complex molecules for drug discovery and materials science applications. The protocols and
insights provided in this guide offer a robust framework for researchers to confidently
incorporate this valuable building block into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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